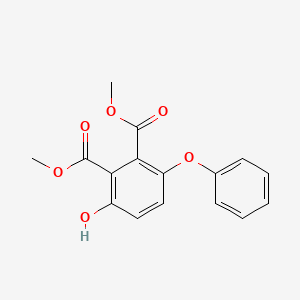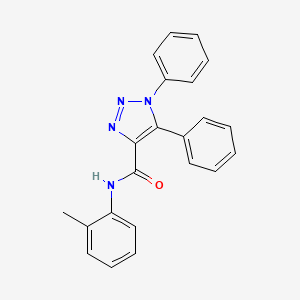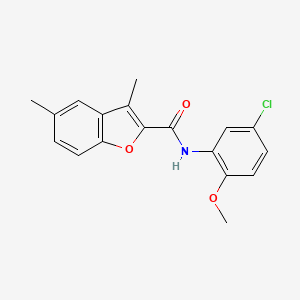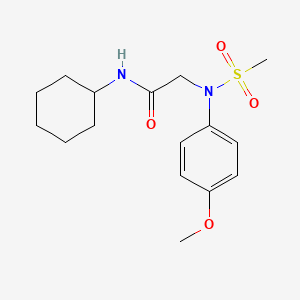
dimethyl 3-hydroxy-6-phenoxyphthalate
Vue d'ensemble
Description
Dimethyl 3-hydroxy-6-phenoxyphthalate, also known as DHP or phthalide, is a chemical compound that belongs to the phthalate family. It is a colorless to pale yellow liquid that is widely used in scientific research as a building block for the synthesis of various compounds. DHP is known for its unique properties, including its ability to act as a potent anti-inflammatory agent. In
Mécanisme D'action
Dimethyl 3-hydroxy-6-phenoxyphthalate exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various genes involved in inflammation. dimethyl 3-hydroxy-6-phenoxyphthalate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
dimethyl 3-hydroxy-6-phenoxyphthalate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammation, including carrageenan-induced paw edema and acetic acid-induced writhing. dimethyl 3-hydroxy-6-phenoxyphthalate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. Additionally, dimethyl 3-hydroxy-6-phenoxyphthalate has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl 3-hydroxy-6-phenoxyphthalate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under various conditions. dimethyl 3-hydroxy-6-phenoxyphthalate is also relatively inexpensive compared to other anti-inflammatory agents. However, dimethyl 3-hydroxy-6-phenoxyphthalate has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, dimethyl 3-hydroxy-6-phenoxyphthalate has a relatively short half-life, which may limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the research on dimethyl 3-hydroxy-6-phenoxyphthalate. One potential direction is the development of new drugs based on dimethyl 3-hydroxy-6-phenoxyphthalate. dimethyl 3-hydroxy-6-phenoxyphthalate has shown promise as a potential therapeutic agent for various inflammatory and neurodegenerative diseases, and further research may lead to the development of new drugs with improved efficacy and safety profiles. Another potential direction is the exploration of the structure-activity relationship of dimethyl 3-hydroxy-6-phenoxyphthalate and its derivatives. By studying the structure-activity relationship, researchers may be able to identify new compounds with improved anti-inflammatory and neuroprotective properties. Finally, further research is needed to fully understand the mechanism of action of dimethyl 3-hydroxy-6-phenoxyphthalate and its derivatives, which may lead to the development of new therapeutic strategies for various diseases.
Méthodes De Synthèse
Dimethyl 3-hydroxy-6-phenoxyphthalate can be synthesized in various ways, but the most common method is the reaction between phthalic anhydride and phenol in the presence of a catalyst such as sulfuric acid. The reaction produces dimethyl 3-hydroxy-6-phenoxyphthalate as a byproduct, which can be isolated and purified using various techniques such as distillation and chromatography.
Applications De Recherche Scientifique
Dimethyl 3-hydroxy-6-phenoxyphthalate has been widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the pharmaceutical industry to develop new drugs, especially those that target inflammation and pain. dimethyl 3-hydroxy-6-phenoxyphthalate has also been used in the synthesis of various natural products, such as resveratrol and curcumin, which are known for their anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O6/c1-20-15(18)13-11(17)8-9-12(14(13)16(19)21-2)22-10-6-4-3-5-7-10/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNVDDCXNDAUEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1C(=O)OC)OC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40358138 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3-hydroxy-6-phenoxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-hydroxy-6-phenoxybenzene-1,2-dicarboxylate | |
CAS RN |
69836-72-2 | |
| Record name | 1,2-Benzenedicarboxylic acid, 3-hydroxy-6-phenoxy-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40358138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-bromophenoxy)acetyl]pyrrolidine](/img/structure/B5783132.png)

![ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783143.png)
![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)

![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5783154.png)



![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)
![5-(5-chloro-2-thienyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5783195.png)
![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5783208.png)

![2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5783248.png)